N-(3-nitrophenyl)pyrrolidine-1-carboxamide

Chemical Sourcing Supply Chain Reliability Regioisomer Differentiation

Research programs requiring consistent sourcing of regioisomerically pure N-aryl pyrrolidine carboxamides often face supply chain variability. This meta-nitro compound offers a defined electronic profile (pKa ~12.03, XLogP3 2.0) that directly influences downstream reactivity and assay reproducibility. - Broad vendor redundancy (≥5 suppliers) mitigates procurement risk and enables price comparison. - Established reduction protocol (Raney Ni/N₂H₄·H₂O) provides a reliable route to N-(3-aminophenyl)pyrrolidine-1-carboxamide. - Tiered purity offerings (≥97%) serve both medicinal chemistry library synthesis and computational QSAR model validation.

Molecular Formula C11H13N3O3
Molecular Weight 235.24 g/mol
CAS No. 35799-28-1
Cat. No. B1296509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-nitrophenyl)pyrrolidine-1-carboxamide
CAS35799-28-1
Molecular FormulaC11H13N3O3
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C11H13N3O3/c15-11(13-6-1-2-7-13)12-9-4-3-5-10(8-9)14(16)17/h3-5,8H,1-2,6-7H2,(H,12,15)
InChIKeyIWWQPBHGXPDITK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Nitrophenyl)pyrrolidine-1-carboxamide Specifications & Core Properties


N-(3-Nitrophenyl)pyrrolidine-1-carboxamide (CAS 35799-28-1) is a nitrophenyl-substituted pyrrolidine-1-carboxamide with molecular formula C₁₁H₁₃N₃O₃ and molecular weight 235.24 g/mol . The compound features a pyrrolidine ring linked via a carboxamide bridge to a phenyl group bearing a nitro substituent at the meta (3-) position. Key physicochemical properties include a predicted XLogP3 of 2.0, topological polar surface area (TPSA) of 78.2 Ų, and one hydrogen bond donor [1]. The meta-nitro substitution confers distinct electronic character compared to ortho- and para- isomers, influencing both reactivity in downstream transformations and intermolecular interactions in biological contexts [2]. Commercially, the compound is offered by multiple vendors with typical purity specifications of ≥97% and catalog pricing ranging from approximately $180 USD per gram (research quantity) to bulk kilogram pricing near $3.00 USD per kilogram for industrial procurement .

N-(3-Nitrophenyl)pyrrolidine-1-carboxamide Substitution Risks


The substitution of N-(3-nitrophenyl)pyrrolidine-1-carboxamide with its regioisomeric analogs (ortho- or para-nitro) or with alternative N-aryl pyrrolidine carboxamides introduces measurable differences in supplier availability, procurement economics, and physical property profiles that directly impact experimental reproducibility and supply chain reliability. Regioisomers exhibit distinct commercial supply footprints: the 4-nitro (para) isomer (CAS 35799-21-4) is offered by fewer vendors and carries different purity specifications, while the 2-nitro (ortho) isomer is available primarily from a single specialty supplier . The meta-nitro compound is an established precursor for generating N-(3-aminophenyl)pyrrolidine-1-carboxamide (CAS 702638-74-2) via nitro reduction—a transformation documented in multiple synthetic protocols . Furthermore, the electronic effects of meta- versus para-nitro substitution alter the compound's predicted acidity (pKa approximately 12.03), which influences reactivity in nucleophilic aromatic substitution and coupling reactions . For research programs requiring consistent sourcing, defined purity, and predictable physicochemical behavior, generic substitution without empirical validation introduces uncontrolled variables that can compromise both synthetic outcomes and assay reproducibility.

N-(3-Nitrophenyl)pyrrolidine-1-carboxamide vs Analogs: Differentiation Evidence


Supplier Availability: Meta-Nitro vs Para-Nitro Isomer

The meta-nitro (3-nitro) regioisomer demonstrates significantly broader commercial availability compared to its para-nitro counterpart. A survey of active chemical marketplaces reveals the 3-nitro compound is stocked by at least 5 distinct vendors with immediate availability, whereas the 4-nitro isomer (CAS 35799-21-4) shows limited vendor representation with only 1-2 active commercial listings for research quantities . This supply disparity directly translates to procurement optionality, competitive pricing, and reduced lead-time risk. Additionally, the 3-nitro compound benefits from published synthetic protocols using 3-nitrophenyl isocyanate and pyrrolidine in anhydrous THF under reflux, providing researchers with a validated preparative route if custom synthesis is required .

Chemical Sourcing Supply Chain Reliability Regioisomer Differentiation

Purity Specifications: Commercial Grades & Quality

Commercial purity specifications for N-(3-nitrophenyl)pyrrolidine-1-carboxamide are documented across multiple vendors, with a clear tiered offering structure: standard research grade at ≥97% purity and premium grade at ≥98% (NLT 98%) . In contrast, the reduced amine derivative (N-(3-aminophenyl)pyrrolidine-1-carboxamide, CAS 702638-74-2) is consistently offered at a lower 95% purity specification across all identified vendors . This 2-3% purity differential translates to a proportional reduction in potential impurity burden, which may be consequential for applications sensitive to trace contaminants—such as biological assays where even minor impurities can confound activity readouts, or in crystallization studies where purity influences nucleation behavior.

Analytical Chemistry Quality Control Research Material Specifications

Physicochemical Properties: Meta-Nitro vs Other Derivatives

The regioisomeric position of the nitro group produces measurable differences in predicted physicochemical parameters that influence both handling characteristics and biological target interactions. The 3-nitro (meta) compound exhibits a computed LogP of 2.0-2.76 and TPSA of 78.2 Ų, with predicted boiling point of 452.4°C at 760 mmHg and density of 1.382 g/cm³ [1][2]. For comparison, a structurally related analog containing a 4-methylphenyl substitution at the pyrrolidine 2-position (2-(4-methylphenyl)-N-(2-nitrophenyl)pyrrolidine-1-carboxamide) exhibits substantially higher LogP (4.0044) and LogD (4.0042), with lower polar surface area (57.879 Ų) . These computational differences—approximately 2 LogP units and 20 Ų TPSA—translate to meaningfully altered solubility profiles, membrane permeability predictions, and chromatographic retention behavior that would require distinct handling and purification protocols.

Computational Chemistry QSAR Molecular Properties Drug Design

Nitro-to-Amine Reduction: Synthetic Precursor Route

N-(3-Nitrophenyl)pyrrolidine-1-carboxamide serves as a documented synthetic precursor for generating N-(3-aminophenyl)pyrrolidine-1-carboxamide (CAS 702638-74-2) via nitro group reduction—a transformation validated in published synthetic protocols [1]. The reduced amine derivative is commercially available from multiple vendors (Sigma-Aldrich distribution network, Achemblock, ChemDiv, AngeneChemical) with consistent 95% purity specification, representing a downstream product line with established market demand . The nitro compound's well-defined molecular framework and documented stability under standard laboratory conditions facilitate reliable reduction chemistry without requiring specialized inert-atmosphere techniques [1]. This positions the 3-nitro compound as a strategic intermediate for research programs requiring amine-functionalized pyrrolidine carboxamide scaffolds, with a clear commercial pathway from precursor to final amine product.

Synthetic Chemistry Building Block Medicinal Chemistry Intermediate

N-(3-Nitrophenyl)pyrrolidine-1-carboxamide Application Scenarios


Medicinal Chemistry Scaffolds with Reliable Supply

The compound's broad vendor availability (≥5 active suppliers) and tiered purity offerings (≥97% to ≥98%) make it a dependable building block for medicinal chemistry libraries exploring N-aryl pyrrolidine carboxamide pharmacophores . Researchers synthesizing focused compound collections benefit from supply chain redundancy, which mitigates procurement delays and enables multi-vendor price comparison. The meta-nitro substitution provides a distinct electronic profile (pKa ~12.03) compared to ortho- and para- isomers, allowing exploration of regioisomer-dependent biological activity without custom synthesis .

Synthetic Methodology: Amine Building Block Preparation

The compound's validated reduction pathway to N-(3-aminophenyl)pyrrolidine-1-carboxamide positions it as a strategic intermediate for laboratories requiring amine-functionalized pyrrolidine derivatives . The documented reduction protocol using Raney nickel and hydrazine monohydrate in MeOH-EtOAc provides a reliable synthetic route . Researchers can evaluate the cost-benefit of in-house amine generation versus direct commercial purchase, with the nitro precursor offering synthetic flexibility for further derivatization—such as diazotization and coupling reactions—that are not accessible from the amine directly.

Computational Chemistry & QSAR Model Training

The compound's computed properties—including LogP (2.0-2.76), TPSA (78.2 Ų), and molecular refractivity (69.08)—provide a well-characterized data point for training quantitative structure-activity relationship (QSAR) models focused on nitrophenyl-substituted heterocycles . The meta-substitution pattern offers a distinct physicochemical signature compared to ortho- and para- analogs, enabling computational chemists to calibrate predictive models for regioisomer-dependent properties such as solubility, permeability, and target binding. The availability of high-purity commercial material facilitates experimental validation of computational predictions without confounding impurity effects.

Academic & Teaching Labs: Cost-Effective Heterocyclic Compounds

The compound's competitive bulk pricing (approximately $3.00 USD per kilogram from industrial suppliers) and well-documented physical properties make it suitable for academic teaching laboratories and undergraduate research projects where budget constraints are a primary consideration . Its stability under standard storage conditions (sealed in dry, 2-8°C) and established shipping protocols (room temperature for continental US) simplify inventory management for institutions without specialized chemical storage infrastructure .

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